molecular formula C15H23BN2O3 B14836807 4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)morpholine

4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)morpholine

Cat. No.: B14836807
M. Wt: 290.17 g/mol
InChI Key: BFEOCVORZRAJMY-UHFFFAOYSA-N
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Description

3-Morpholinopyridin-2-ylboronic acid pinacol ester is a boronic ester compound that has gained significant attention in the field of organic chemistry. Boronic esters are known for their versatility as building blocks in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The presence of the morpholine and pyridine rings in this compound adds to its chemical complexity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-morpholinopyridin-2-ylboronic acid pinacol ester typically involves the reaction of 3-bromopyridine with morpholine to form 3-morpholinopyridine. This intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst to yield the desired boronic ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Types of Reactions:

    Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

    Substitution: The boronic ester can participate in nucleophilic substitution reactions, particularly in the Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: 3-morpholinopyridin-2-ylboronic acid.

    Reduction: 3-morpholinopyridin-2-ylmethanol.

    Substitution: Various biaryl compounds depending on the coupling partner used in the Suzuki-Miyaura reaction.

Scientific Research Applications

3-Morpholinopyridin-2-ylboronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

    Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 3-morpholinopyridin-2-ylboronic acid pinacol ester primarily involves its ability to form stable complexes with various metal catalysts, facilitating reactions such as the Suzuki-Miyaura coupling. The boronic ester group interacts with the metal catalyst, enabling the transfer of the organic group to the coupling partner. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

  • Phenylboronic acid pinacol ester
  • 2-Aminopyridine-3-boronic acid pinacol ester
  • 4-Morpholinopyridin-2-ylboronic acid pinacol ester

Comparison: 3-Morpholinopyridin-2-ylboronic acid pinacol ester is unique due to the presence of both morpholine and pyridine rings, which provide additional sites for chemical modification and enhance its reactivity in various synthetic applications. Compared to phenylboronic acid pinacol ester, it offers more versatility in forming heterocyclic compounds. The presence of the morpholine ring also imparts different electronic properties, making it suitable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H23BN2O3

Molecular Weight

290.17 g/mol

IUPAC Name

4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]morpholine

InChI

InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)13-12(6-5-7-17-13)18-8-10-19-11-9-18/h5-7H,8-11H2,1-4H3

InChI Key

BFEOCVORZRAJMY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=N2)N3CCOCC3

Origin of Product

United States

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